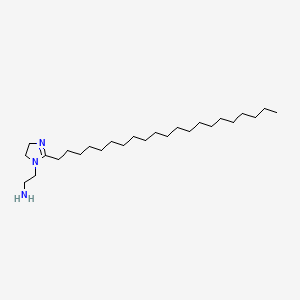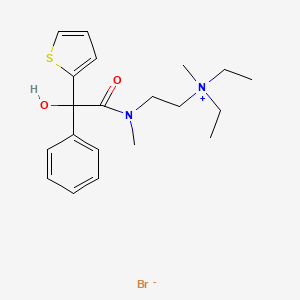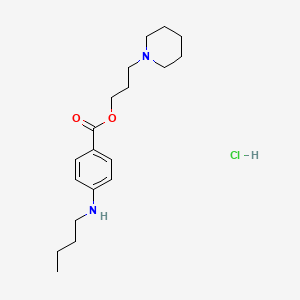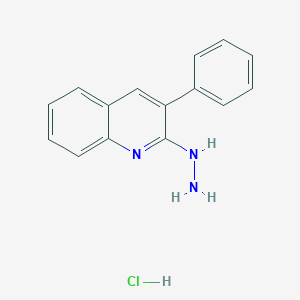
2-Hydrazino-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H14ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-phenylquinoline hydrochloride typically involves the reaction of 3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazino-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
2-Hydrazino-3-phenylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Amino-3-phenylquinoline: Similar structure but with an amino group instead of a hydrazino group.
3-Phenylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
The uniqueness of this compound lies in its hydrazino group, which imparts distinct reactivity and potential biological activities compared to other quinoline derivatives.
Propiedades
Número CAS |
1172536-72-9 |
|---|---|
Fórmula molecular |
C15H14ClN3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
(3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c16-18-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10H,16H2,(H,17,18);1H |
Clave InChI |
VOSWIFVUKASMNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)

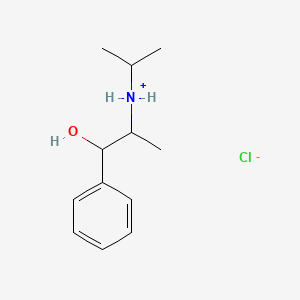
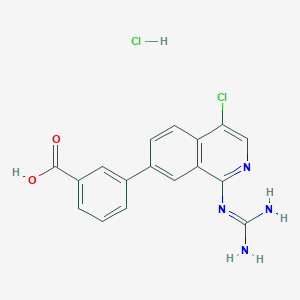
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
